2-[Methyl(propan-2-yl)amino]benzoic acid 2-[Methyl(propan-2-yl)amino]benzoic acid
Brand Name: Vulcanchem
CAS No.: 1021244-13-2
VCID: VC2790289
InChI: InChI=1S/C11H15NO2/c1-8(2)12(3)10-7-5-4-6-9(10)11(13)14/h4-8H,1-3H3,(H,13,14)
SMILES: CC(C)N(C)C1=CC=CC=C1C(=O)O
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol

2-[Methyl(propan-2-yl)amino]benzoic acid

CAS No.: 1021244-13-2

Cat. No.: VC2790289

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

2-[Methyl(propan-2-yl)amino]benzoic acid - 1021244-13-2

Specification

CAS No. 1021244-13-2
Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
IUPAC Name 2-[methyl(propan-2-yl)amino]benzoic acid
Standard InChI InChI=1S/C11H15NO2/c1-8(2)12(3)10-7-5-4-6-9(10)11(13)14/h4-8H,1-3H3,(H,13,14)
Standard InChI Key PVCXTJXGQVWCJU-UHFFFAOYSA-N
SMILES CC(C)N(C)C1=CC=CC=C1C(=O)O
Canonical SMILES CC(C)N(C)C1=CC=CC=C1C(=O)O

Introduction

Chemical Structure and Physical Properties

Molecular Identity

2-[Methyl(propan-2-yl)amino]benzoic acid is a derivative of benzoic acid that features methyl and isopropyl amino groups attached to the benzene ring. Its structure includes a carboxylic acid functional group positioned at the second carbon of the benzene ring, with the N-methylisopropylamine group also at the ortho position. The compound possesses a chemical formula of C12H17NO2 and a molecular weight of approximately 207.27 g/mol.

Structural Features

The compound contains both acidic and basic functional groups, with the carboxylic acid providing acidic properties and the amino group contributing basic characteristics. This amphiprotic nature makes it a versatile molecule in various chemical contexts. The specific positioning of the methyl(propan-2-yl)amino group at the ortho position relative to the carboxylic acid creates a unique steric environment that influences the compound's reactivity and interaction with other molecules.

Physical Characteristics

Based on analysis of similar benzoic acid derivatives, 2-[Methyl(propan-2-yl)amino]benzoic acid likely appears as a crystalline solid at room temperature. The compound's solubility profile is expected to show moderate solubility in organic solvents such as methanol, ethanol, and dichloromethane, with limited solubility in water due to its relatively hydrophobic substituents.

Synthesis Methods

General Synthetic Approaches

Chemical Reactivity

Functional Group Reactions

The carboxylic acid group in 2-[Methyl(propan-2-yl)amino]benzoic acid can participate in typical carboxylic acid reactions, including:

  • Esterification with alcohols to form corresponding esters

  • Amidation reactions with amines to form amides

  • Reduction to primary alcohols using appropriate reducing agents

  • Decarboxylation under specific conditions

The amino functionality, being tertiary due to methyl and isopropyl substituents, has limited reactivity compared to primary or secondary amines but can still participate in certain reactions such as oxidation or quaternization.

Stability Considerations

The compound is expected to be stable under normal laboratory conditions but may be sensitive to strong oxidizing agents that could affect the amino group. Long-term storage recommendations would include protection from light, moisture, and oxygen, preferably in a cool environment to prevent degradation.

Applications in Research and Industry

Synthetic Applications

The compound serves as a valuable intermediate in organic synthesis, particularly for the preparation of more complex molecules with specific functional group arrangements. Its bifunctional nature, containing both acidic and basic moieties, makes it useful in:

  • The synthesis of heterocyclic compounds

  • Preparation of modified benzoates with potential applications in material science

  • Development of specialized chemical reagents

Comparative Analysis of Related Compounds

Structural Analogues

Several compounds share structural similarities with 2-[Methyl(propan-2-yl)amino]benzoic acid, each with distinct characteristics that influence their chemical behavior and applications.

Table 1: Comparison of 2-[Methyl(propan-2-yl)amino]benzoic acid with Structural Analogues

CompoundMolecular FormulaMolecular Weight (g/mol)Structural DifferencesNotable Characteristics
2-[Methyl(propan-2-yl)amino]benzoic acidC12H17NO2207.27Reference compoundTertiary amine at ortho position
4-Amino-3-[methyl(propan-2-yl)amino]benzoic acidC11H16N2O2208.26Additional amino group at para positionAdditional basic site, different electronic distribution
5-Methyl-2-[methyl(propan-2-yl)amino]benzoic acidC12H17NO2207.27Methyl group at 5-positionModified electronic properties, different steric environment
Methyl 2-[(propan-2-yl)amino]benzoateC11H15NO2~193Ester instead of carboxylic acid, secondary amineDifferent solubility profile, less acidic

This comparative analysis highlights how subtle structural differences can significantly impact the properties and potential applications of these compounds .

Structure-Activity Relationships

The positioning of functional groups in benzoic acid derivatives significantly influences their chemical behavior and biological activity. For 2-[Methyl(propan-2-yl)amino]benzoic acid:

  • The ortho positioning of the amino group relative to the carboxylic acid may facilitate intramolecular hydrogen bonding, affecting its physical properties

  • The tertiary nature of the amino group (with methyl and isopropyl substituents) creates a specific steric environment that influences reaction pathways

  • The electron-donating nature of the amino group affects the electron distribution in the benzene ring, potentially altering its reactivity profile

Research Directions and Future Perspectives

Current Research Gaps

The available literature reveals several areas where further research on 2-[Methyl(propan-2-yl)amino]benzoic acid would be valuable:

  • Comprehensive evaluation of its biological activities, particularly in pharmaceutical applications

  • Optimization of synthesis methods to improve yield and purity

  • Exploration of its potential as a building block for more complex molecules with specific functional properties

  • Investigation of potential catalytic applications leveraging its bifunctional nature

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